7-Methoxy-6-methylquinoline is a heterocyclic compound belonging to the quinoline family, characterized by a fused bicyclic structure containing a benzene ring and a pyridine ring. This compound is notable for its methoxy and methyl substituents, which influence its chemical reactivity and biological activity. Quinoline derivatives, including 7-methoxy-6-methylquinoline, are of significant interest in medicinal chemistry due to their diverse pharmacological properties.
This compound falls under the classification of heterocyclic compounds, specifically within the category of nitrogen-containing aromatic compounds. It is recognized under the International Union of Pure and Applied Chemistry (IUPAC) nomenclature as 7-methoxy-6-methylquinoline.
The synthesis of 7-methoxy-6-methylquinoline can be achieved through several methods:
The Skraup synthesis produces a mixture of isomers, which may require further purification steps such as distillation or chromatography to isolate the desired product. The efficiency of these methods is often evaluated based on yield and purity, with modern techniques employing spectroscopic methods (NMR, GC-MS) for characterization .
The molecular structure of 7-methoxy-6-methylquinoline consists of a quinoline skeleton with a methoxy group (-OCH₃) at position 7 and a methyl group (-CH₃) at position 6. The structural formula can be represented as follows:
7-Methoxy-6-methylquinoline participates in various chemical reactions typical for quinoline derivatives:
The reactivity and selectivity in these reactions depend on the electronic nature of the substituents present on the quinoline ring. The methoxy group generally acts as an ortho/para-directing group in electrophilic aromatic substitution reactions.
Quantitative analysis of biological activity often involves assessing IC₅₀ values (the concentration required to inhibit a biological process by half) against specific targets.
7-Methoxy-6-methylquinoline has potential applications in:
Methoxy-substituted quinolines emerged as pivotal structures during the late 19th and early 20th centuries, paralleling advancements in coal tar distillation and alkaloid isolation. Quinoline itself was first isolated from coal tar in 1834, but systematic substitution studies gained momentum with the development of classical synthetic methods like the Skraup (1880), Doebner-von Miller, and Conrad-Limpach syntheses [2]. These methods enabled targeted functionalization at specific ring positions. The introduction of methoxy groups (–OCH₃) represented a strategic breakthrough due to their dual electronic effects: moderate π-electron donation to the aromatic system and steric influence on adjacent positions. For 7-methoxyquinoline derivatives specifically, the methoxy group’s placement at the C7 position demonstrated unique regioselectivity modulation in electrophilic substitution reactions, directing incoming substituents predominantly to C5 and C8 positions [7]. This contrasted with unsubstituted quinoline, where electrophilic attacks occur less selectively at C5/C8 under harsh conditions. Early pharmacological interest arose when methoxyquinoline cores were identified in natural antimalarials (e.g., quinine), establishing a scaffold for synthetic optimization [2] [5].
Table 1: Regioselectivity in Electrophilic Substitution of Methoxyquinolines
Quinoline Substituent | Preferred Electrophilic Attack Site | Directing Effect Strength |
---|---|---|
None | C5, C8 | Weak |
6-Methoxy | C5 | Moderate |
7-Methoxy | C5, C8 | Strong |
8-Methoxy | C5 | Moderate |
7-Methoxy-6-methylquinoline (CAS# 97581-31-2) serves as a versatile synthon for complex pharmaceuticals due to its bifunctional reactivity: the methoxy group facilitates nucleophilic demethylation or displacement, while the methyl group enables oxidation, halogenation, or condensation reactions. Its significance is highlighted in the synthesis of BET bromodomain inhibitors like 4-(6-methoxy-2-methyl-4-(quinolin-4-yl)-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethylisoxazole (Compound 31), where it contributes the quinoline core essential for high-affinity binding to BRD4 BD2 domains. Here, the 7-methoxy-6-methyl moiety optimizes hydrophobic interactions within the acetyl-lysine binding pocket, yielding inhibitors with nanomolar potency (IC₅₀ ~10 nM) [6]. Additionally, it acts as a precursor for antitubercular agents, particularly pyrrolo[1,2-a]quinoline derivatives targeting CYP121A1 in Mycobacterium tuberculosis. The methyl group’s oxidation to carboxylic acids or aldehydes enables cyclization into fused tetracyclic systems active against drug-resistant strains (MIC₉₉ ~10–12 µg/mL) [8]. Industrial suppliers (e.g., INNOPHARMCHEM, Amadis Chemical) emphasize its use in multikilogram contract manufacturing, leveraging pilot facilities with 2000–5000L reactors for APIs like E-3810 intermediates [1] [4].
The biological and chemical profiles of 7-methoxy-6-methylquinoline diverge significantly from its monosubstituted analogues due to steric congestion and electronic synergism:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7